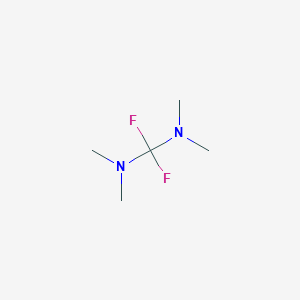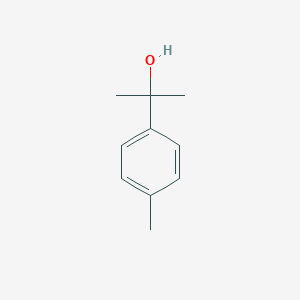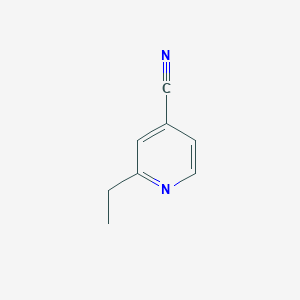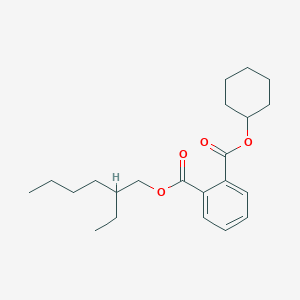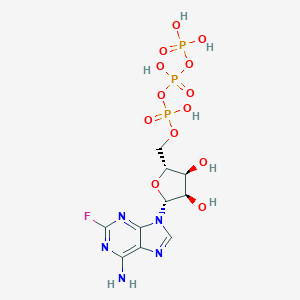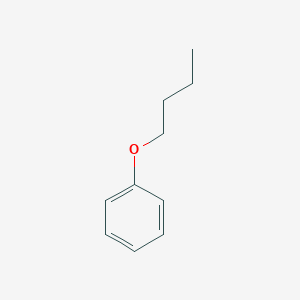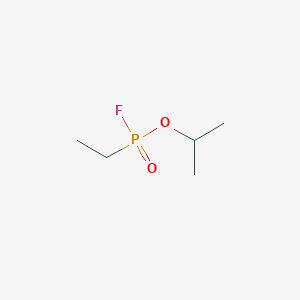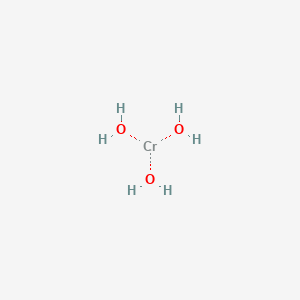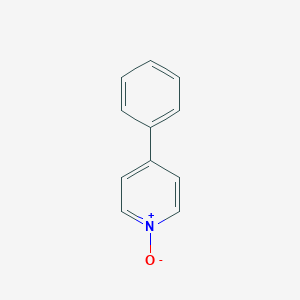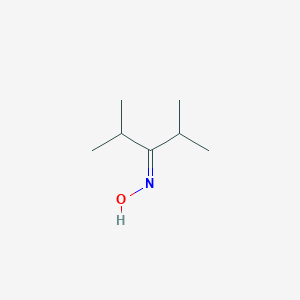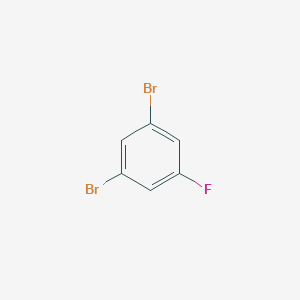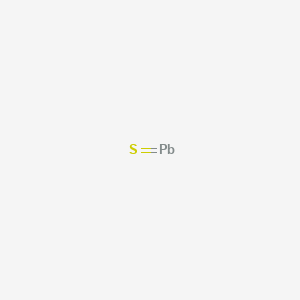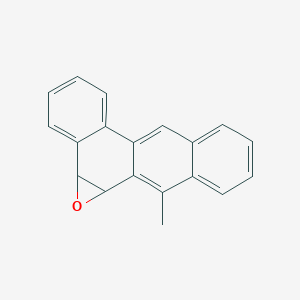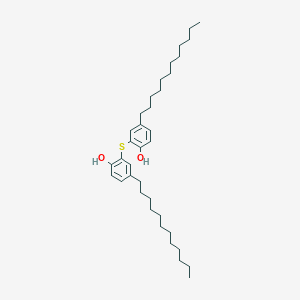
2,2'-Thiobis(4-dodecylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Thiobis(4-dodecylphenol) is a chemical compound that belongs to the class of phenols. It is commonly used as an antioxidant in the industry to prevent the oxidation of various materials, such as rubber, plastics, and oils. The compound has also been studied for its potential applications in the field of medicine and biomedical research.
Mécanisme D'action
The mechanism of action of 2,2'-Thiobis(4-dodecylphenol) involves its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. The compound also activates various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,2'-Thiobis(4-dodecylphenol) can regulate various biochemical and physiological processes in the body. It has been shown to reduce inflammation, improve cardiovascular function, and enhance cognitive function. The compound has also been shown to have antimicrobial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2'-Thiobis(4-dodecylphenol) in lab experiments include its high stability and low toxicity. The compound is also readily available and can be synthesized in large quantities. However, the limitations of using the compound include its low solubility in water and its tendency to form aggregates in solution.
Orientations Futures
There are several future directions for research on 2,2'-Thiobis(4-dodecylphenol). One area of interest is the development of novel formulations and delivery systems that can improve the solubility and bioavailability of the compound. Another area of interest is the investigation of the compound's potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
The synthesis of 2,2'-Thiobis(4-dodecylphenol) involves the reaction of 4-dodecylphenol with sulfur dichloride in the presence of a base catalyst. The reaction yields the desired compound, which can be purified through various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2,2'-Thiobis(4-dodecylphenol) has been extensively studied for its potential applications in the field of medicine and biomedical research. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
Numéro CAS |
1262-31-3 |
|---|---|
Nom du produit |
2,2'-Thiobis(4-dodecylphenol) |
Formule moléculaire |
C36H58O2S |
Poids moléculaire |
554.9 g/mol |
Nom IUPAC |
4-dodecyl-2-(5-dodecyl-2-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C36H58O2S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-33(37)35(29-31)39-36-30-32(26-28-34(36)38)24-22-20-18-16-14-12-10-8-6-4-2/h25-30,37-38H,3-24H2,1-2H3 |
Clé InChI |
QDRFHDDAGLWIAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCCCCCCCCC)O |
Autres numéros CAS |
1262-31-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



